Isodeoxyelephantopin

Sesquiterpene lactone Cytotoxicity Cancer

Choose Isodeoxyelephantopin (IDET) for superior potency: 18% greater cytotoxicity vs. its epimer DET in L-929 cells. Validated in vivo (T/C 64% at 10 mg/kg) with exceptional selectivity (SI=204.55 vs. T. brucei). Low CYP induction ideal for combination studies. Ensure experimental reproducibility with high-purity, well-characterized material.

Molecular Formula C19H20O6
Molecular Weight 344.4 g/mol
Cat. No. B10819811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsodeoxyelephantopin
Molecular FormulaC19H20O6
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC1=CC2C(C(CC3=CC(C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2
InChIInChI=1S/C19H20O6/c1-9(2)17(20)24-15-8-12-7-13(23-19(12)22)5-10(3)6-14-16(15)11(4)18(21)25-14/h6-7,13-16H,1,4-5,8H2,2-3H3/b10-6-/t13-,14+,15-,16-/m1/s1
InChIKeyJMUOPRSXUVOHFE-KXHANERSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deoxyelephantopin: A Germacranolide Sesquiterpene Lactone with Quantified Anticancer and Antiprotozoal Potency


The compound [(3R,4S,8S,9Z,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate, known as deoxyelephantopin (DET), is a germacrane-type sesquiterpene lactone isolated primarily from Elephantopus scaber and E. carolinianus [1]. DET is characterized by a α-methylene-γ-lactone pharmacophore and a 2-methylprop-2-enoate ester side chain, which are essential for its biological activity [2]. Unlike many natural product leads with poorly defined structure-activity relationships, DET has a well-characterized absolute configuration and is available in high purity for reproducible research.

Why Deoxyelephantopin (DET) Cannot Be Interchanged with Its Structural Isomer Isodeoxyelephantopin (IDET)


Despite sharing the same molecular formula and core germacranolide skeleton, DET and its C-2 epimer IDET exhibit quantifiable differences in cytotoxicity, target engagement, and in vivo efficacy. Substituting DET with IDET or other in-class sesquiterpene lactones (e.g., scabertopin, parthenolide) without verification can lead to significant experimental variability and misinterpretation of mechanism-of-action studies. The following evidence demonstrates that DET possesses distinct, measurable advantages in potency, selectivity, and translational potential that directly inform compound selection for drug discovery, chemical biology, and natural product procurement.

Quantitative Differentiation of Deoxyelephantopin Against Isodeoxyelephantopin and Reference Standards


Superior In Vitro Cytotoxicity Against L-929 Tumor Cells: DET vs. IDET

In a direct head-to-head comparison using the MTT assay on L-929 tumor cells after 72 hours of culture, deoxyelephantopin (DET) demonstrated a lower IC50 value than its structural isomer isodeoxyelephantopin (IDET), indicating higher cytotoxic potency [1].

Sesquiterpene lactone Cytotoxicity Cancer Natural product

Enhanced Selectivity for Cancer Cells over Normal Lymphocytes

Deoxyelephantopin exhibits a favorable selectivity profile, showing no significant cytotoxicity toward normal human lymphocytes at concentrations that are lethal to lung adenocarcinoma A549 cells [1]. This differential toxicity is a key differentiator from many chemotherapeutic agents that lack such selectivity.

Cancer selectivity Normal cell toxicity Therapeutic index Sesquiterpene lactone

In Vivo Tumor Growth Suppression Comparable to Taxol® in a Syngeneic Mouse Model

In a TS/A syngeneic mouse model of breast cancer, deoxyelephantopin (DET) administered at 10 mg/kg body weight significantly suppressed tumor growth, achieving a T/C value of 64% . This level of in vivo efficacy was found to be superior or comparable to that of Taxol® (paclitaxel), a clinically approved chemotherapeutic agent.

In vivo efficacy Breast cancer Tumor growth inhibition Natural product

Potent Antitrypanosomal Activity with High Selectivity Index

Deoxyelephantopin demonstrates potent and selective antitrypanosomal activity against Trypanosoma brucei rhodesiense, with an IC50 of 0.22 ± 0.02 μg/mL and a selectivity index (SI) of 204.55 when compared to cytotoxicity on mouse skeletal L-6 cells [1].

Antiprotozoal Trypanosoma brucei Selectivity index Neglected tropical disease

Multi-Target Pathway Modulation with Validated Molecular Targets

Deoxyelephantopin exerts its anticancer effects through simultaneous modulation of multiple critical signaling pathways, including NF-κB, MAPK, PI3K/Akt, and β-catenin [1]. This multi-targeted mechanism of action is a key differentiator from many single-target kinase inhibitors.

Signal transduction NF-κB MAPK PI3K/Akt Mechanism of action

Favorable In Vitro ADME Profile: Low CYP450 Inhibition and Induction Risk

In vitro studies indicate that deoxyelephantopin is not an inducer of CYP1A2 or CYP2D6, and acts as a weak inducer/inhibitor of CYP3A4, suggesting a low potential for clinically significant drug-drug interactions mediated by these cytochrome P450 enzymes [1].

ADME Drug-drug interaction CYP450 Pharmacokinetics

Procurement-Guided Application Scenarios for Deoxyelephantopin in Drug Discovery and Chemical Biology


Lead Optimization in Oncology: Benchmarking Against Isodeoxyelephantopin

Procure deoxyelephantopin (DET) as a superior potency benchmark when screening sesquiterpene lactone libraries or optimizing lead compounds for cancer. Directly compare IC50 values in your cell-based assays against those of IDET to validate the 18% potency advantage observed in L-929 cells [1]. Use DET as a positive control in multi-target pathway inhibition studies (NF-κB, MAPK, PI3K/Akt) [2].

In Vivo Proof-of-Concept Studies for Breast Cancer and Metastasis

Utilize deoxyelephantopin in syngeneic or xenograft mouse models of breast cancer to evaluate tumor growth inhibition and anti-metastatic effects. The established in vivo efficacy (T/C 64% at 10 mg/kg) provides a validated starting point for dose-ranging and combination studies [1]. DET's favorable selectivity profile supports its use in long-term efficacy studies with reduced concern for normal tissue toxicity [2].

Antiparasitic Drug Discovery: Hit-to-Lead for Trypanosomiasis

Employ deoxyelephantopin as a high-selectivity hit compound for developing new antitrypanosomal agents. The exceptional selectivity index (SI = 204.55) against T. brucei rhodesiense makes it an ideal scaffold for medicinal chemistry optimization aimed at improving potency and pharmacokinetic properties [1]. Use the established in vitro assay conditions to benchmark the activity of novel synthetic derivatives.

ADME and Drug-Drug Interaction Risk Assessment

Incorporate deoxyelephantopin into early-stage ADME panels to profile CYP450 enzyme interaction. The compound's low induction/inhibition potential for major CYP isoforms (CYP1A2, CYP2D6, CYP3A4) [1] makes it a suitable candidate for combination therapy studies, reducing the need for extensive drug-drug interaction mitigation in early development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isodeoxyelephantopin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.